2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
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Overview
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure consists of an acetohydrazide moiety (N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]) attached to a phenoxy group (2-bromo-4-methoxyphenoxy).
- The indole ring (1-methyl-1H-indol-3-yl) contributes to its aromatic character.
- Overall, it combines features from both hydrazides and indoles, making it intriguing for various applications.
Preparation Methods
- Synthetic routes:
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, it likely involves multiple steps, including hydrazide formation, indole functionalization, and bromination.
- Industrial production:
- Industrial-scale synthesis may involve modifications of existing methods or custom approaches.
- Collaboration with experts in synthetic chemistry would be necessary for large-scale production.
Chemical Reactions Analysis
- Reactions:
- It could undergo various reactions, including:
- Bromination (due to the bromo group).
- Hydrazide reactions (e.g., acylation, condensation).
- Indole-based transformations (e.g., electrophilic substitution).
- It could undergo various reactions, including:
- Common reagents and conditions:
- Bromination: N-bromosuccinimide (NBS) in an inert solvent.
- Hydrazide reactions: Acetic anhydride, acid catalysts.
- Indole modifications: Lewis acids (e.g., AlCl₃).
- Major products:
- Brominated derivatives, acylated hydrazides, and modified indoles.
Scientific Research Applications
- Chemistry:
- Building block for designing novel compounds.
- Potential ligand for metal complexes.
- Biology and Medicine:
- Investigate its interactions with biological targets (e.g., enzymes, receptors).
- Evaluate its cytotoxicity or antimicrobial properties.
- Industry:
- Explore its use in materials science (e.g., polymers, coatings).
Mechanism of Action
- Not well-documented, but:
- It might interact with cellular components (proteins, nucleic acids) due to its diverse functional groups.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds:
(2-bromo-4-methoxyphenoxy) (tert-butyl)dimethylsilane: .
4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: .
2-Methoxyphenyl isocyanate: (for chemoselective reactions) .
Remember that detailed experimental procedures and specific data are scarce, but this compound’s potential warrants further investigation
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-17(15)23)10-21-22-19(24)12-26-18-8-7-14(25-2)9-16(18)20/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+ |
InChI Key |
ICMGNZDELNVTIB-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)OC)Br |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)OC)Br |
Origin of Product |
United States |
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